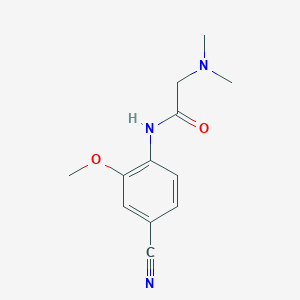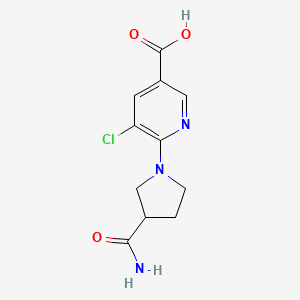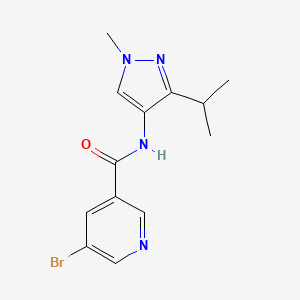![molecular formula C11H19F2NO2S B6645078 N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thianes and has been found to exhibit promising biological activity against various diseases.
Wirkmechanismus
The mechanism of action of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. Studies have suggested that the compound may inhibit certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The compound has also been found to inhibit cell proliferation by inducing cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed by various spectroscopic techniques. The compound has been found to exhibit significant biological activity against various diseases, making it a potential lead compound for drug development.
However, there are also limitations associated with the use of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. In addition, its toxicity and pharmacokinetic properties have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine. Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. In addition, the compound's toxicity and pharmacokinetic properties need to be evaluated to determine its potential as a lead compound for drug development. Further studies are also needed to explore the compound's potential applications in the treatment of other diseases such as infectious diseases and neurological disorders.
Conclusion
In conclusion, N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit significant biological activity against various diseases. However, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity and pharmacokinetic properties. The compound's potential applications in the treatment of other diseases also need to be explored.
Synthesemethoden
The synthesis of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine involves the reaction of 3,3-difluorocyclopentanone with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and antimicrobial properties.
Eigenschaften
IUPAC Name |
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2S/c12-11(13)4-3-9(6-11)7-14-10-2-1-5-17(15,16)8-10/h9-10,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISFUDCRCLZKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)



![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)